1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of indole and quinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the formation of the quinoline moiety. The key steps include:
Formation of the Indole Derivative: This involves the reaction of 1-benzyl-1H-indole with appropriate reagents to introduce the desired functional groups.
Coupling Reaction: The indole derivative is then coupled with a quinoline precursor under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer or neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-indole: Shares the indole structure but lacks the quinoline moiety.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Contains the quinoline structure but lacks the indole moiety.
Uniqueness
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of indole and quinoline structures, which may confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with a broader array of molecular targets compared to its simpler counterparts.
Properties
Molecular Formula |
C28H29BrN2O |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
1-[2-(1-benzylindol-5-yl)oxyethyl]-6-bromo-4,4-dimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C28H29BrN2O/c1-28(2)13-15-30(27-10-8-23(29)19-25(27)28)16-17-32-24-9-11-26-22(18-24)12-14-31(26)20-21-6-4-3-5-7-21/h3-12,14,18-19H,13,15-17,20H2,1-2H3 |
InChI Key |
APVMBNTYULALBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)Br)CCOC3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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